3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride
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Overview
Description
3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N5O and its molecular weight is 254.12. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds within this chemical class have been synthesized and evaluated for their antibacterial and antifungal activities. A notable study involves the synthesis of new pyrazoline and pyrazole derivatives, demonstrating significant antimicrobial activity against a range of organisms, including E. coli and S. aureus, highlighting the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Anticancer Activity
Research into 1,2,4-triazole linked to pyrazole derivatives has shown that some of these compounds possess notable antibacterial and anticancer activities. In vitro analyses suggest excellent antibacterial activity and potent cytotoxicity against cancer cell lines, indicating their relevance in medicinal chemistry for their diverse biological properties (Mallisetty et al., 2022).
Anticonvulsant Activity
Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines have been synthesized and evaluated for anticonvulsant activity. Some of these compounds exhibited potent activity, suggesting the utility of the 1,2,4-triazolo[4,3-a]pyrazine ring system as a bioisostere of the purine ring for anticonvulsant purposes with minimal side effects (Kelley et al., 1995).
Novel Synthesis Methods
Innovative synthesis methods for this compound class have been developed, including a facile synthesis of hexahydropyrazino[2,3-e]pyrazines, demonstrating the versatility and potential for creating various derivatives with potential pharmaceutical applications (Khomenko et al., 2016).
Enhancement of Pharmaceutical Agents
Efforts to enhance the base for derivatives as promising pharmaceutical agents involve developing efficient synthesis schemes allowing for a wide chemical diversity, indicating potential for cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective activities (Kulikovska et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The development of new antimicrobial agents with excellent antibacterial activity is a major challenge to human health . A series of novel triazolo pyrazine derivatives have been synthesized and evaluated for in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that “3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride” and similar compounds could be further investigated for their potential as antibacterial agents.
Mechanism of Action
Target of Action
Similar compounds, such as triazolothiadiazine derivatives, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It’s worth noting that similar compounds have shown to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence a variety of biochemical pathways, leading to downstream effects such as inhibition of enzyme activity .
Result of Action
Similar compounds have been found to exhibit a range of effects, including antibacterial activities .
Biochemical Analysis
Biochemical Properties
The 3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities
Cellular Effects
Related triazolopyrazine derivatives have shown inhibitory activities toward certain kinases and antiproliferative activities against various cell lines .
Molecular Mechanism
Some related compounds have been found to bind to certain proteins, such as c-Met and VEGFR-2 .
Properties
IUPAC Name |
3-(aminomethyl)-7-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O.2ClH/c1-11-2-3-12-5(4-8)9-10-6(12)7(11)13;;/h2-4,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMATBPZDAPUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=NN=C2C1=O)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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